molecular formula C21H19N3O5S B2402834 N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-65-5

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2402834
CAS No.: 941947-65-5
M. Wt: 425.46
InChI Key: UMWFIXQIZDSVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-2-27-16-6-4-14(5-7-16)22-19(25)10-15-11-30-21(23-15)24-20(26)13-3-8-17-18(9-13)29-12-28-17/h3-9,11H,2,10,12H2,1H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWFIXQIZDSVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. Its structure features a thiazole ring, an ethoxyphenyl group, and a benzo[d][1,3]dioxole moiety, which are known to contribute to its biological activities.

Anticancer Activity

Research indicates that compounds containing benzodioxole and thiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed potent cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Comparison to Doxorubicin
2aHep3B3.94Stronger
2bHep3B9.12Weaker

The IC50 values indicate that compound 2a had a stronger cytotoxic effect compared to Doxorubicin, a well-known chemotherapeutic agent .

The mechanism through which this compound exerts its anticancer effects involves the induction of cell cycle arrest. Specifically, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and induce apoptosis in Hep3B cells . Flow cytometry analysis revealed that treatment with compound 2a led to:

  • G1 Phase: Decrease from 65.3% (control) to 52.53%
  • S Phase: Decrease from 17.6% (control) to 12.13%

These findings suggest that the compound may inhibit cell proliferation by disrupting normal cell cycle progression .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity. The DPPH assay indicated that the compound exhibited significant free radical scavenging ability, comparable to established antioxidants like Trolox . This antioxidant activity may contribute to its overall therapeutic potential by mitigating oxidative stress associated with cancer progression.

Other Pharmacological Effects

Beyond anticancer and antioxidant activities, compounds with similar structures have also been reported to possess anti-inflammatory and analgesic properties. Studies indicate that benzodioxole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in various inflammatory processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole derivatives:

  • Study on Anticancer Activity: A recent study synthesized various benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds with amide groups showed enhanced cytotoxicity compared to those without .
  • Antioxidant Evaluation: The antioxidant capacity was assessed using in vitro assays that demonstrated significant radical scavenging activity for several synthesized compounds .
  • Mechanistic Insights: Further research explored the molecular pathways affected by these compounds, revealing their potential role in modulating key signaling pathways involved in cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Formation of the thiazole ring using 2-amino-4-ethoxyacetophenone derivatives and chloroacetyl chloride in dioxane with triethylamine as a base (20–25°C, dropwise addition) .
  • Step 2 : Coupling the thiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at pH 6–7 .
  • Key Conditions : Monitor reaction progress via TLC, and purify intermediates via recrystallization (ethanol/DMF mixtures, 70–80°C) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-N vibrations (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for benzo[d][1,3]dioxole), ethoxy group protons (δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂), and thiazole C-5 proton (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Protocols :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test COX-1/COX-2 inhibition using fluorometric assays (e.g., Compound 9 in ) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low solubility (e.g., thiazole-acetamide derivatives)?

  • Strategies :

  • Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility .
  • Introduce microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% yield increase in thiazolidinone analogs) .
  • Add catalytic amounts of KI or phase-transfer agents (e.g., TBAB) in heterocycle formation .

Q. How should researchers address contradictory spectral data (e.g., unexpected downfield shifts in ¹H NMR)?

  • Troubleshooting :

  • Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .
  • Check for tautomeric equilibria in the thiazole ring (e.g., thione-thiol tautomerism) using variable-temperature NMR .
  • Confirm purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

Q. What computational methods are effective for predicting this compound’s binding affinity to therapeutic targets (e.g., kinases)?

  • In Silico Approaches :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR, CDK2) .
  • Conduct MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .
  • Use QSAR models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Rational Design :

  • Replace the ethoxy group with trifluoromethoxy (enhanced lipophilicity and metabolic resistance) .
  • Introduce methyl groups at the thiazole C-4 position to sterically hinder cytochrome P450 oxidation .
  • Use prodrug strategies (e.g., esterification of the carboxamide) to enhance bioavailability .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity across studies (e.g., variable IC₅₀ values)?

  • Validation Framework :

  • Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) .
  • Replicate experiments in triplicate with independent synthetic batches to confirm reproducibility .

Q. What strategies validate the proposed mechanism of action (e.g., kinase inhibition vs. DNA intercalation)?

  • Mechanistic Studies :

  • Use Western blotting to assess phosphorylation levels of target kinases (e.g., ERK, AKT) .
  • Perform DNA-binding assays (e.g., ethidium bromide displacement) to rule out intercalation .
  • Conduct CRISPR-Cas9 knockout models to confirm target dependency .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Reference
Thiazole-acetamideChloroacetyl chloride, dioxane, 25°C65–74
Benzo[d][1,3]dioxole couplingEDCI/HOBt, DMF, pH 6.570–89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.